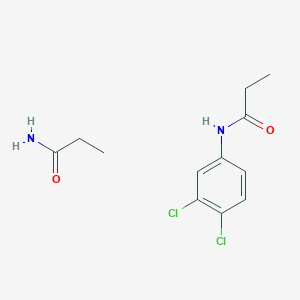
3,4-Dichlorophenyl dipropionamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dichlorophenyl dipropionamide is an organic compound with the molecular formula C₁₂H₁₃Cl₂NO₂. It is a heterocyclic organic compound primarily used for research purposes . The compound is characterized by the presence of two chlorine atoms attached to a phenyl ring, along with a dipropionamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
3,4-Dichlorophenyl dipropionamide can be synthesized using various methods. One efficient method involves the reaction of 3,4-dichloroaniline with propionic acid and propionic anhydride . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to maintain consistency and quality. The raw materials used include 3,4-dichloroaniline, propionic acid, and propionic anhydride .
Chemical Reactions Analysis
Types of Reactions
3,4-Dichlorophenyl dipropionamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atoms in the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated benzoic acids, while reduction may produce amines .
Scientific Research Applications
3,4-Dichlorophenyl dipropionamide has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4-Dichlorophenyl dipropionamide involves its interaction with specific molecular targets. For instance, certain derivatives of the compound have been shown to inhibit the dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A)-protein kinase B (PKB, AKT) signaling pathway, leading to the inhibition of cancer cell growth and induction of apoptosis . The compound’s effects are mediated through the up-regulation of pro-apoptotic proteins and down-regulation of anti-apoptotic proteins .
Comparison with Similar Compounds
Similar Compounds
3,4-Dichlorophenyl amides: These compounds share a similar structure but differ in the functional groups attached to the phenyl ring.
Dichlorophen: An antimicrobial agent with a similar dichlorophenyl structure but different functional groups.
Uniqueness
3,4-Dichlorophenyl dipropionamide is unique due to its specific dipropionamide group, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential antitumor activity make it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C12H16Cl2N2O2 |
|---|---|
Molecular Weight |
291.17 g/mol |
IUPAC Name |
N-(3,4-dichlorophenyl)propanamide;propanamide |
InChI |
InChI=1S/C9H9Cl2NO.C3H7NO/c1-2-9(13)12-6-3-4-7(10)8(11)5-6;1-2-3(4)5/h3-5H,2H2,1H3,(H,12,13);2H2,1H3,(H2,4,5) |
InChI Key |
CWLCNGWOYZGAKH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N.CCC(=O)NC1=CC(=C(C=C1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















